

# An In-depth Technical Guide to the Chemistry and Reactivity of Thiazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Methyl-1,3-thiazol-5-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a cornerstone of medicinal chemistry and drug development. Its unique structural and electronic properties confer a wide range of biological activities, making it a privileged scaffold in numerous approved drugs. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of thiazole, its reactivity, and key synthetic methodologies, tailored for researchers, scientists, and professionals in the field of drug discovery.

## Structure and Physicochemical Properties of Thiazole

The thiazole ring is a planar, aromatic system characterized by significant  $\pi$ -electron delocalization, which imparts considerable stability. This aromaticity is greater than that of the corresponding oxazoles.

## Nomenclature and Structure

According to IUPAC nomenclature, the parent compound is named 1,3-thiazole. The numbering of the ring atoms starts from the sulfur atom and proceeds towards the nitrogen

atom.

## Physicochemical Properties

Thiazole is a pale yellow liquid with a pyridine-like odor. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>3</sub> NS	
Molar Mass	85.13 g/mol	
Boiling Point	116-118 °C	
Density	1.198 g/cm <sup>3</sup>	
pKa (of conjugate acid)	2.5	
Solubility	Sparingly soluble in water, soluble in alcohol and ether.	

Table 1: Physicochemical Properties of Thiazole

The pKa of the conjugate acid indicates that thiazole is a weak base.

## Reactivity of the Thiazole Ring

The reactivity of the thiazole ring is dictated by the electron-withdrawing effect of the nitrogen atom and the electron-donating nature of the sulfur atom. This results in a nuanced reactivity profile, with distinct sites for electrophilic and nucleophilic attack.

## Electrophilic Aromatic Substitution

Electrophilic substitution on the thiazole ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. The preferred site of attack for electrophiles is the C5 position, which has the highest electron density.

- Halogenation: Direct halogenation of thiazole can be challenging. However, brom

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)